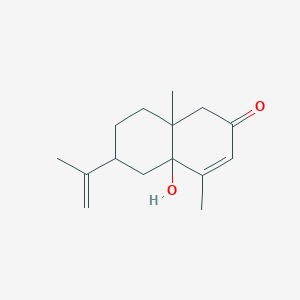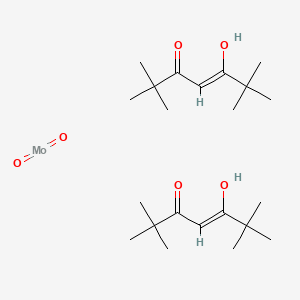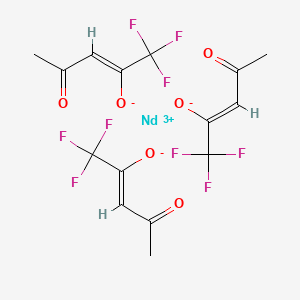
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) is a coordination compound where the silver ion is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and is often used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionato silver (I) typically involves the reaction of silver nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol. The general reaction can be represented as follows:
AgNO3+C11H20O2→Ag(C11H19O2)+HNO3
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) undergoes various types of chemical reactions, including:
Oxidation: The silver ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to elemental silver.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state silver complexes.
Reduction: Elemental silver.
Substitution: New silver complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silver complexes and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties and potential use in medical applications.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of silver-based materials and coatings, as well as in electronics and nanotechnology.
Wirkmechanismus
The mechanism of action of 2,2,6,6-tetramethyl-3,5-heptanedionato silver (I) involves the interaction of the silver ion with various molecular targets. The silver ion can bind to thiol groups in proteins, leading to the disruption of cellular functions. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper (II)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III)
- 2,2,6,6-Tetramethyl-3,5-heptanedionato iridium (III)
Uniqueness
2,2,6,6-Tetramethyl-3,5-heptanedionato silver (I) is unique due to its high stability and specific reactivity patterns. Unlike its copper and manganese counterparts, the silver complex exhibits distinct antimicrobial properties and is more commonly used in medical and industrial applications.
Eigenschaften
Molekularformel |
C11H20AgO2 |
|---|---|
Molekulargewicht |
292.14 g/mol |
IUPAC-Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;silver |
InChI |
InChI=1S/C11H20O2.Ag/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/b8-7-; |
InChI-Schlüssel |
ZUKBNGVKKKAFAJ-CFYXSCKTSA-N |
Isomerische SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O.[Ag] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


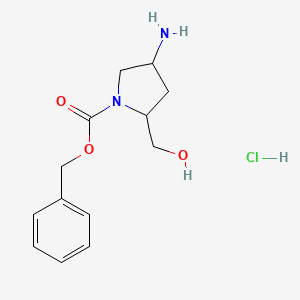
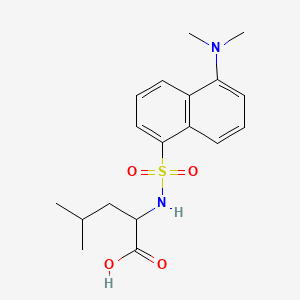
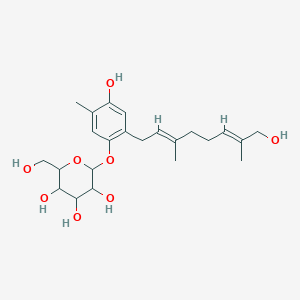

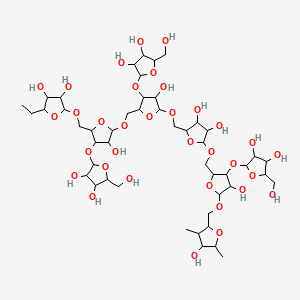

![6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12323913.png)
![Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate](/img/structure/B12323916.png)
![[4-Acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12323923.png)

![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)
